tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom, which in this case is a nitrogen atom. The tert-butyl group and the oxo group add to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the cyclization of ethyl 2-oxindoline-5-carboxylate followed by demethylation . The key steps include:
Dianion Alkylation: This step involves the formation of a dianion intermediate, which is then alkylated to form the spirocyclic core.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic structure.
Demethylation: The final step involves the removal of the methyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.
Substitution: The tert-butyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The tert-butyl and oxo groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share the spirocyclic core but differ in the substituents attached to the rings.
Indoline Derivatives: Similar in structure but with variations in the functional groups attached to the indoline ring.
Uniqueness
Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(21)19-18/h4-7H,8-12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIPQAKGHJILBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111751 | |
Record name | Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251021-44-9 | |
Record name | Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251021-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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